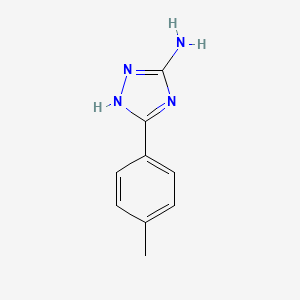

5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine

Description

Historical Context of 1,2,4-Triazole Derivatives

The discovery and development of triazole chemistry traces back to the late 19th century when Bladin first coined the term "triazole" in 1885 to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The fundamental understanding of triazole isomerism emerged through subsequent research, revealing that triazoles exist in two primary forms: 1,2,3-triazole and 1,2,4-triazole, differentiated by the positioning of nitrogen atoms within the ring structure. The 1,2,4-triazole system, which forms the backbone of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine, represents one of the most pharmaceutically relevant heterocyclic scaffolds in modern medicinal chemistry.

Early synthetic methodologies for 1,2,4-triazole derivatives were established through pioneering work involving reactions such as the Einhorn-Brunner reaction and the Pellizzari reaction. These foundational synthetic approaches enabled the preparation of unsubstituted 1,2,4-triazole from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation processes. The development of these early synthetic routes provided the chemical foundation for exploring more complex triazole derivatives, including substituted variants such as this compound.

The recognition of triazoles as biologically active compounds accelerated in 1944 when antifungal activities of azole derivatives were first discovered. This breakthrough led to the systematic investigation of triazole-containing pharmaceuticals, culminating in the development of clinically important drugs such as fluconazole and itraconazole for antifungal therapy. The structural features of 1,2,4-triazoles, particularly their planar aromatic character and ability to form hydrogen bonds, established these compounds as privileged scaffolds in drug discovery.

Contemporary synthetic methodologies have evolved to include sophisticated approaches such as thiophile-promoted synthesis and click chemistry reactions. The development of mercury acetate-mediated cyclization reactions has enabled efficient conversion of thiourea precursors to 1,2,4-triazole derivatives, with reaction conditions optimized to achieve yields exceeding 70% for various substituted analogs. These advances have facilitated the exploration of diverse triazole structures, including those with specific substitution patterns like the 4-methylphenyl group found in the target compound.

Significance of this compound in Chemical Research

The compound this compound occupies a unique position in chemical research due to its distinctive structural features and versatile reactivity profile. The molecular structure comprises a 1,2,4-triazole core substituted at the 5-position with a 4-methylphenyl group and at the 3-position with an amino group, creating a compound with molecular weight 174.20 g/mol. This specific substitution pattern confers several important chemical properties that have made it valuable for diverse research applications.

The presence of the 4-methylphenyl substituent introduces both steric and electronic effects that influence the compound's reactivity and binding properties. Research has demonstrated that aryl substitutions at the 5-position of 1,2,4-triazoles can significantly impact biological activity and selectivity profiles. The methyl group on the phenyl ring provides a subtle electron-donating effect while maintaining favorable lipophilicity characteristics, making this compound particularly attractive for medicinal chemistry applications.

Computational chemistry data reveals important physicochemical properties of this compound that contribute to its research significance. The compound exhibits a topological polar surface area of 67.59 Ų, a calculated logarithmic partition coefficient of 1.36, three hydrogen bond acceptors, two hydrogen bond donors, and one rotatable bond. These parameters place the compound within favorable ranges for drug-like properties according to established pharmaceutical guidelines.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀N₄ | Compact heterocyclic structure |

| Molecular Weight | 174.20 g/mol | Suitable for oral bioavailability |

| Topological Polar Surface Area | 67.59 Ų | Favorable for membrane permeation |

| LogP | 1.36 | Balanced lipophilicity |

| Hydrogen Bond Acceptors | 3 | Potential for receptor binding |

| Hydrogen Bond Donors | 2 | Enables specific interactions |

| Rotatable Bonds | 1 | Conformational rigidity |

The amino group at the 3-position provides a reactive site for further chemical modification, enabling the synthesis of more complex derivatives through standard organic transformations. This structural feature has been exploited in structure-activity relationship studies where researchers have systematically modified the amino group to explore binding interactions with biological targets. The compound serves as an important intermediate in the synthesis of more elaborate heterocyclic systems and has been utilized in the development of novel pharmaceutical agents.

Crystallographic studies have provided detailed insights into the three-dimensional structure and conformational preferences of related triazole derivatives. Research has shown that 1,2,4-triazole systems exhibit planar aromatic character with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic delocalization. These structural insights have informed rational drug design efforts utilizing this compound as a scaffold.

Overview of Current Literature and Research Gaps

Contemporary literature reveals significant research activity surrounding this compound and related triazole derivatives, with investigations spanning multiple scientific disciplines. Recent studies have explored the compound's potential as a bioisosteric replacement for amide groups in pharmaceutical applications, demonstrating its ability to maintain key hydrogen bonding interactions while improving metabolic stability. Crystallographic evidence has shown that 1,2,4-triazole groups can effectively replace amide functionalities in enzyme binding sites, forming equivalent hydrogen bonds with target residues and buried water molecules.

Synthetic methodology development represents another active area of research, with recent advances focusing on efficient preparation methods for amino-substituted triazoles. Novel synthetic routes have been developed utilizing convergent approaches that enable systematic variation of substituents around the triazole core. These methodologies have facilitated the preparation of compound libraries containing this compound analogs for biological screening programs.

Research into the coordination chemistry of triazole derivatives has revealed their potential as bridging ligands in metal complexes. The multiple nitrogen atoms in the triazole ring system provide coordination sites for metal centers, leading to applications in materials science and catalysis. Studies have investigated the use of 1,2,4-triazole derivatives as components in metal-organic frameworks and as ligands in homogeneous catalysis systems.

Computational studies have provided insights into the electronic properties and reactivity patterns of this compound. Density functional theory calculations have been employed to predict molecular properties, including electrostatic potential surfaces, frontier orbital energies, and thermodynamic parameters. These computational investigations have informed experimental design and helped rationalize observed structure-activity relationships.

Despite extensive research activity, several significant gaps remain in the current literature. Limited systematic studies have been conducted on the long-term stability and degradation pathways of this compound under various environmental conditions. Additionally, comprehensive mechanistic studies of its reactions with biological targets are lacking, particularly regarding its potential metabolic transformations and cellular uptake mechanisms.

The development of scalable synthetic methods for large-scale preparation remains an ongoing challenge, as current laboratory-scale procedures may not be readily amenable to industrial production. Research into green chemistry approaches for triazole synthesis, including the use of alternative solvents and catalysts, represents an important area for future investigation. Furthermore, systematic exploration of the compound's photochemical and electrochemical properties could reveal new applications in materials science and sensor technologies.

Structure-activity relationship studies have primarily focused on biological applications, leaving gaps in understanding how structural modifications affect physical properties such as solubility, crystallization behavior, and thermal stability. Comprehensive analytical method development for quality control and impurity profiling of this compound preparations requires further attention to support pharmaceutical development efforts.

Properties

IUPAC Name |

5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNBXLBLUCECGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353645 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51884-11-8 | |

| Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazide Formation

The synthesis begins with the preparation of 1-(4-methylbenzoyl)-4-arylthiosemicarbazides. These intermediates are formed by condensing 4-methylbenzohydrazide with aryl isothiocyanates in anhydrous benzene under reflux conditions. For example:

$$

\text{4-Methylbenzohydrazide} + \text{Aryl isothiocyanate} \xrightarrow{\text{reflux, 6h}} \text{1-(4-Methylbenzoyl)-4-arylthiosemicarbazide}

$$

Yields typically range from 88% to 95%, with recrystallization from methanol enhancing purity.

Table 1: Characterization of Representative Thiosemicarbazides

| Compound | R Group | Yield (%) | Melting Point (°C) | IR (C=O, cm⁻¹) |

|---|---|---|---|---|

| 5b | 4-OCH₃ | 92 | 157–159 | 1686 |

| 5c | 4-Cl | 90 | 164–165 | 1675 |

Alkaline Cyclization to Triazole-Thiols

The thiosemicarbazides undergo ring closure in ethanolic potassium hydroxide (10% w/v) at 70–80°C for 4–6 hours, forming 5-(4-methylphenyl)-4-aryl-4H-1,2,4-triazole-3-thiols:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{KOH, EtOH}} \text{Triazole-thiol} + \text{H}_2\text{S}

$$

This step achieves 62–79% yields, with the thiol group positioned at C3 of the triazole core.

Amination of Triazole-Thiols

Thiol-to-Amine Conversion

The triazole-thiol intermediate is functionalized via nucleophilic substitution using ammonium hydroxide under high-pressure conditions (120°C, 24h). This replaces the thiol group with an amine:

$$

\text{Triazole-thiol} + \text{NH}4\text{OH} \xrightarrow{\text{120°C}} \text{5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine} + \text{H}2\text{S}

$$

Yields are moderate (50–65%), necessitating purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Hydrazinecarbothioamide Cyclization

Hydrazinecarbothioamide Synthesis

4-Methylaniline reacts with hydrazinecarbothioamide in ethanol at 60°C to form N-(4-methylphenyl)hydrazinecarbothioamide:

$$

\text{4-Methylaniline} + \text{Hydrazinecarbothioamide} \xrightarrow{\text{EtOH}} \text{N-(4-Methylphenyl)hydrazinecarbothioamide}

$$

Acylation and Cyclization

Acylation with benzoyl chloride in dichloromethane produces 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide, which cyclizes in sodium hydroxide (10% w/v) to yield the triazole-amine:

$$

\text{Acylated intermediate} \xrightarrow{\text{NaOH}} \text{this compound}

$$

This method offers higher yields (70–75%) but requires stringent pH control (pH 9–10).

Optimization and Industrial Considerations

Reaction Parameter Analysis

Table 2: Impact of Reaction Conditions on Yield

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 75 |

| Solvent | Ethanol | 72 |

| Reaction Time | 6h | 68 |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Specifically, compounds derived from this triazole showed IC50 values as low as 102 nM against MDA-MB-231 breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated immune cells. This suggests potential applications in treating inflammatory diseases and conditions where immune modulation is beneficial .

Agricultural Applications

Fungicidal Activity

this compound derivatives have been explored for their fungicidal properties. Research indicates that certain modifications to the triazole structure enhance its efficacy against plant pathogens. For example, compounds with specific substituents demonstrated significant antifungal activity against common agricultural pathogens, which could lead to the development of new fungicides .

Material Science Applications

Polymer Development

The compound's unique chemical structure allows it to act as an effective intermediate in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The incorporation of triazole units into polymer backbones has been shown to improve resistance to degradation under harsh environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a similar triazole ring structure but with a thiol group instead of an amine group.

5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: This compound features a dibenzo[a,d]cycloheptene structure with a 4-methylphenyl group.

Uniqueness

5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 3-position of the triazole ring makes it particularly versatile for further chemical modifications and applications in various fields.

Biological Activity

5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Cell Line Testing : In vitro studies have shown that compounds with a 3-amino-1,2,4-triazole core exhibit dual anticancer activity by inhibiting tumor proliferation and angiogenesis. This is crucial as angiogenesis supports tumor growth by supplying nutrients and oxygen .

- Mechanism of Action : The antiangiogenic effect is attributed to the ability of these compounds to interfere with the formation of new blood vessels in tumors. This makes them potential candidates for combination therapies in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively:

- Broad Spectrum : Studies have reported that triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylphenyl group enhances this activity .

- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens. For example, certain derivatives exhibited MIC values as low as 0.125 µg/mL against resistant strains .

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.125 |

| This compound | S. aureus | 0.25 |

| This compound | P. aeruginosa | 0.5 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

- Mechanism : The anti-inflammatory activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several studies have highlighted the significance of triazole derivatives in clinical applications:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that compounds similar to this compound showed cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types .

- Antimicrobial Efficacy : Another study reported that a series of triazole derivatives exhibited potent antimicrobial activity against drug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with some derivatives outperforming traditional antibiotics like vancomycin .

Q & A

Q. What are the standard synthetic routes for 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine?

The compound is typically synthesized via condensation reactions. For example, analogous triazole derivatives are prepared by reacting substituted nitriles (e.g., 2-cyano-5-nitroimidazole) with aminoguanidine or thiosemicarbazide in acidic media (trifluoroacetic acid) . Microwave-assisted synthesis can enhance regioselectivity and yield, as demonstrated for structurally similar 1,5-diaryl-3-amino-1,2,4-triazoles, where reaction times are reduced to minutes with yields up to 82% .

Q. How is the molecular structure of this compound confirmed?

X-ray crystallography using programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is the gold standard . For preliminary characterization, employ NMR (e.g., δ 7.44–7.37 ppm for aromatic protons) and elemental analysis (C, H, N content within ±0.3% of theoretical values) . Mass spectrometry (ESI-MS) can confirm molecular weight.

Q. What safety protocols are recommended for handling this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential toxicity. Use filtered pipette tips to minimize cross-contamination. Store at −20°C for long-term stability. Waste must be segregated and processed by certified hazardous waste handlers .

Q. What solvents are suitable for dissolving this compound?

Polar aprotic solvents like DMSO or DMF are effective. For aqueous solubility, adjust pH to 7.4 using phosphate buffers. Solubility data for similar triazoles (e.g., 18.1 µg/mL at pH 7.4) suggests limited aqueous solubility, necessitating co-solvents like methanol .

Q. How is purity assessed during synthesis?

Use TLC (hexane:ethyl acetate, 7:3) with UV detection at 254 nm. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient can quantify purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (AutoDock Vina, PyMOL) against target proteins (e.g., T. brucei nitroreductase) identifies binding affinities. Validate with in vitro assays (IC determination) .

Q. What strategies optimize bioisosteric replacements in this triazole scaffold?

Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to modulate activity. For example, 5-(1-methyl-5-nitroimidazol-2-yl) analogs show enhanced trypanocidal activity (IC < 10 µM) .

Q. How does crystallography resolve tautomeric ambiguity in triazole derivatives?

SHELX-refined structures distinguish between 1H- and 4H-triazole tautomers. For example, in a 1:1 cocrystal of 3-phenyl-1H-triazol-5-amine and 5-phenyl-1H-triazol-3-amine, planar triazole rings (dihedral angle 2.3°) confirm tautomeric stability .

Q. What in vitro assays evaluate cytotoxicity and selectivity?

- Trypanocidal activity : Incubate with T. brucei cultures; measure IC via resazurin assays .

- Cytotoxicity : Use mammalian cell lines (e.g., HepG2) and MTT assays. Selectivity indices (SI = IC mammalian cells / IC parasites) >10 indicate therapeutic potential .

Q. How are stability studies conducted under physiological conditions?

Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. For light sensitivity, expose to UV (254 nm) and track photodegradation products .

Q. Methodological Notes

- Spectral Data Interpretation : NMR shifts for aromatic protons (δ 7.3–7.5 ppm) and triazole NH (δ 5.5–6.0 ppm) are diagnostic .

- Crystallographic Software : Use OLEX2 with SHELXL for refinement; ORTEP-3 for thermal ellipsoid plots .

- Bioisostere Design : Apply Craig plots to compare substituent electronic profiles with lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.